molecular formula C18H25N5OS B11146831 N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11146831
M. Wt: 359.5 g/mol
InChI Key: DFURGZNIULENEX-UHFFFAOYSA-N
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Description

N-[2-(Phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a structurally complex acetamide derivative featuring:

  • An acetamide core with a 2-(phenylsulfanyl)ethyl group attached to the nitrogen atom.
  • A cyclohexyl ring substituted at the 1-position with a 1H-1,2,3,4-tetraazole-methyl group.
    The compound combines sulfur-containing (phenylsulfanyl) and nitrogen-rich (tetrazole) moieties, which may influence its physicochemical properties and biological activity. While direct pharmacological data for this compound are unavailable, structurally related acetamides exhibit diverse applications, including antimicrobial, anti-inflammatory, and CNS-targeting activities .

Properties

Molecular Formula

C18H25N5OS

Molecular Weight

359.5 g/mol

IUPAC Name

N-(2-phenylsulfanylethyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C18H25N5OS/c24-17(19-11-12-25-16-7-3-1-4-8-16)13-18(9-5-2-6-10-18)14-23-15-20-21-22-23/h1,3-4,7-8,15H,2,5-6,9-14H2,(H,19,24)

InChI Key

DFURGZNIULENEX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NCCSC2=CC=CC=C2)CN3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the phenylsulfanyl intermediate: This step involves the reaction of a phenylsulfanyl halide with an appropriate nucleophile to form the phenylsulfanyl intermediate.

    Cyclohexylacetamide formation: The cyclohexylacetamide backbone is synthesized through the reaction of cyclohexylamine with acetic anhydride under controlled conditions.

    Tetraazolylmethyl group introduction: The tetraazolylmethyl group is introduced through a cyclization reaction involving an azide and an alkyne in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like thiols or amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes, while the tetraazolylmethyl group can form coordination complexes with metal ions. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural comparisons (Table 1):

Compound Heterocycle Sulfur Group Cyclohexyl Group Reference
Target Compound 1H-1,2,3,4-Tetrazole Phenylsulfanyl ethyl Yes -
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1H-1,2,3-Triazole None No
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide 1H-1,2,4-Triazole Triazolylsulfanyl Yes
UPHIT (Opioid ligand) None Isothiocyanato Yes
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide None Methylsulfonyl No
  • This may enhance solubility or receptor binding .
  • Sulfur-Containing Groups :

    • The phenylsulfanyl ethyl group in the target contrasts with sulfonyl () or isothiocyanato () moieties. Sulfanyl (thioether) groups are less polar than sulfonyl, increasing lipophilicity .
    • In , the sulfanyl group is directly attached to the triazole, while the target’s sulfanyl is on the acetamide sidechain, altering steric and electronic profiles .
  • Cyclohexyl Substituents :

    • Both the target and ’s compound incorporate cyclohexyl groups, which may enhance membrane permeability or confer conformational rigidity .

Spectroscopic and Analytical Data (Table 2)

Compound C=O IR (cm⁻¹) Key NMR Signals (δ ppm) Reference
Target Compound ~1680* Unreported -
6a () 1671 5.38 (–NCH2CO–), 8.36 (triazole H)
N-(4-Bromophenyl)-... () Unreported 5.40 (–NCH2CO–), 8.40 (triazole H)
N-(4-Chloro-2-nitrophenyl)-... () 1682 10.33 (–NH), 7.75 (Ar–H)
  • IR Spectroscopy : The target’s C=O stretch (~1680 cm⁻¹, estimated) aligns with acetamide derivatives in and .
  • NMR : ’s triazole proton resonates at δ 8.40 ppm, while the target’s tetrazole protons would likely appear downfield due to increased electron withdrawal .

Biological Activity

N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic compound notable for its complex structure and potential biological activities. The compound features a phenylsulfanyl group and a tetraazole moiety, which are often associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C16H22N4SC_{16}H_{22}N_{4}S. The presence of the tetraazole ring is particularly significant as it contributes to the compound's bioactivity.

Antimicrobial Properties

Research has shown that compounds containing tetraazole rings exhibit antimicrobial activities. For instance, derivatives of tetrazole have been studied for their effectiveness against various pathogens:

CompoundPathogenActivity
Tetrazole derivative 1Candida albicansStrong antifungal activity
Tetrazole derivative 2Escherichia coliModerate antibacterial activity
Tetrazole derivative 3Staphylococcus aureusInhibitory effects observed

These findings suggest that this compound may possess similar antimicrobial properties due to its structural components.

Anti-inflammatory Effects

Tetraazole-based compounds have also been investigated for their anti-inflammatory effects. Studies indicate that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential therapeutic applications in inflammatory diseases.

Analgesic Activity

The analgesic properties of related compounds have been documented in several studies. The mechanism is believed to involve modulation of pain pathways through interaction with central nervous system receptors.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors are significant:

  • Phenylsulfanyl Group : This moiety may enhance lipophilicity and improve membrane permeability.
  • Tetraazole Ring : Modifications on the tetraazole ring can significantly affect the binding affinity to biological targets.

Research indicates that substituents on the phenyl ring can modulate the compound's potency. For example:

SubstituentEffect on Activity
Electron-donating groupsIncreased bioactivity
Electron-withdrawing groupsDecreased bioactivity

Case Studies

Several case studies have explored the biological activity of structurally similar compounds:

  • Study on Tetraazole Derivatives : A series of tetraazole derivatives were synthesized and tested for their antimicrobial properties. Results indicated that specific substitutions led to enhanced activity against resistant strains of bacteria.
  • Anti-inflammatory Research : A study demonstrated that tetraazole-containing compounds reduced inflammation in animal models by inhibiting specific inflammatory pathways.
  • Analgesic Evaluation : Research involving tetraazole derivatives showed promising analgesic effects in pain models, indicating potential for development into therapeutic agents.

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